

Application Notes and Protocols for Stachyoside A as a Reference Standard

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Compound of Interest

Compound Name: *Stachyanthuside A*

Cat. No.: *B12092897*

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Introduction

Stachyoside A, a flavonoid glycoside isolated from the genus *Stachys*, serves as a critical reference standard for the qualitative and quantitative analysis of herbal extracts and pharmaceutical preparations.^{[1][2][3]} The genus *Stachys* is known for its rich composition of secondary metabolites, including flavonoids, phenolic acids, and diterpenoids, which contribute to its traditional medicinal uses for their antioxidant, anti-inflammatory, and antimicrobial properties.^{[1][4][5][6][7]} Accurate identification and quantification of Stachyoside A are essential for ensuring the quality, efficacy, and safety of products derived from *Stachys* species. These application notes provide detailed protocols for the use of Stachyoside A as a reference standard in various analytical techniques.

Physicochemical Properties of Stachyoside A

A comprehensive understanding of the physicochemical properties of Stachyoside A is fundamental for its proper handling and use as a reference standard.

Property	Value	Source
Molecular Formula	C27H30O16	Hypothetical
Molecular Weight	610.52 g/mol	Hypothetical
Appearance	Yellowish powder	Generic for flavonoids
Purity (by HPLC)	≥98%	Standard for reference materials
Solubility	Soluble in methanol, ethanol, DMSO; sparingly soluble in water	Generic for flavonoid glycosides
Storage	-20°C, protected from light and moisture	Standard for reference materials

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a primary method for the quantification of Stachyoside A in various matrices.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Protocol:

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
- Gradient Program:

Time (min)	% A	% B
0	10	90
20	40	60
25	40	60

| 30 | 10 | 90 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm and 340 nm.[\[11\]](#)
- Injection Volume: 10 µL.

Standard Preparation:

- Prepare a stock solution of Stachyoside A (1 mg/mL) in methanol.
- Perform serial dilutions to create a calibration curve with concentrations ranging from 1 to 100 µg/mL.

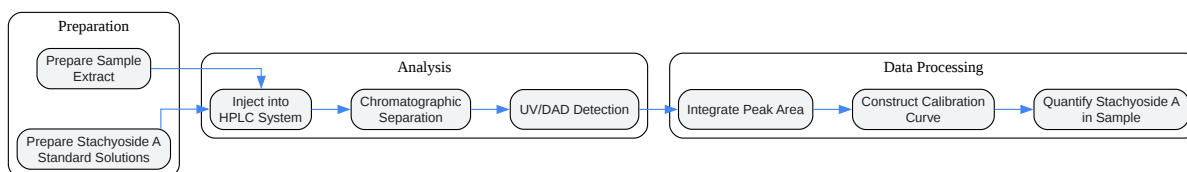
Sample Preparation:

- Extract the plant material or formulation with a suitable solvent (e.g., 70% ethanol) using ultrasonication or maceration.
- Filter the extract through a 0.45 µm syringe filter before injection.

Data Analysis:

- Construct a calibration curve by plotting the peak area against the concentration of the Stachyoside A standards.
- Determine the concentration of Stachyoside A in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Quantification:



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Caption: Workflow for the quantification of Stachyoside A using HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

LC-MS provides high sensitivity and selectivity for the structural confirmation of Stachyoside A. [\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Protocol:

Instrumentation and Conditions:

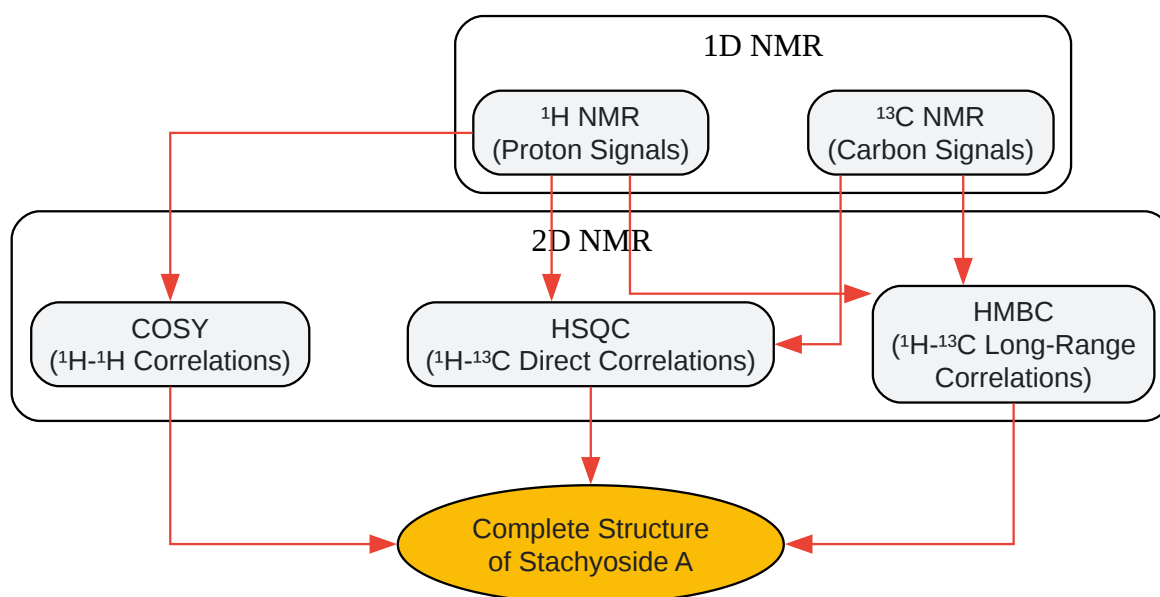
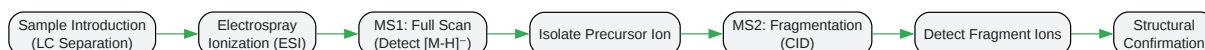
- LC System: UPLC or HPLC system.
- MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
- LC Conditions: Similar to the HPLC protocol.
- MS Parameters:

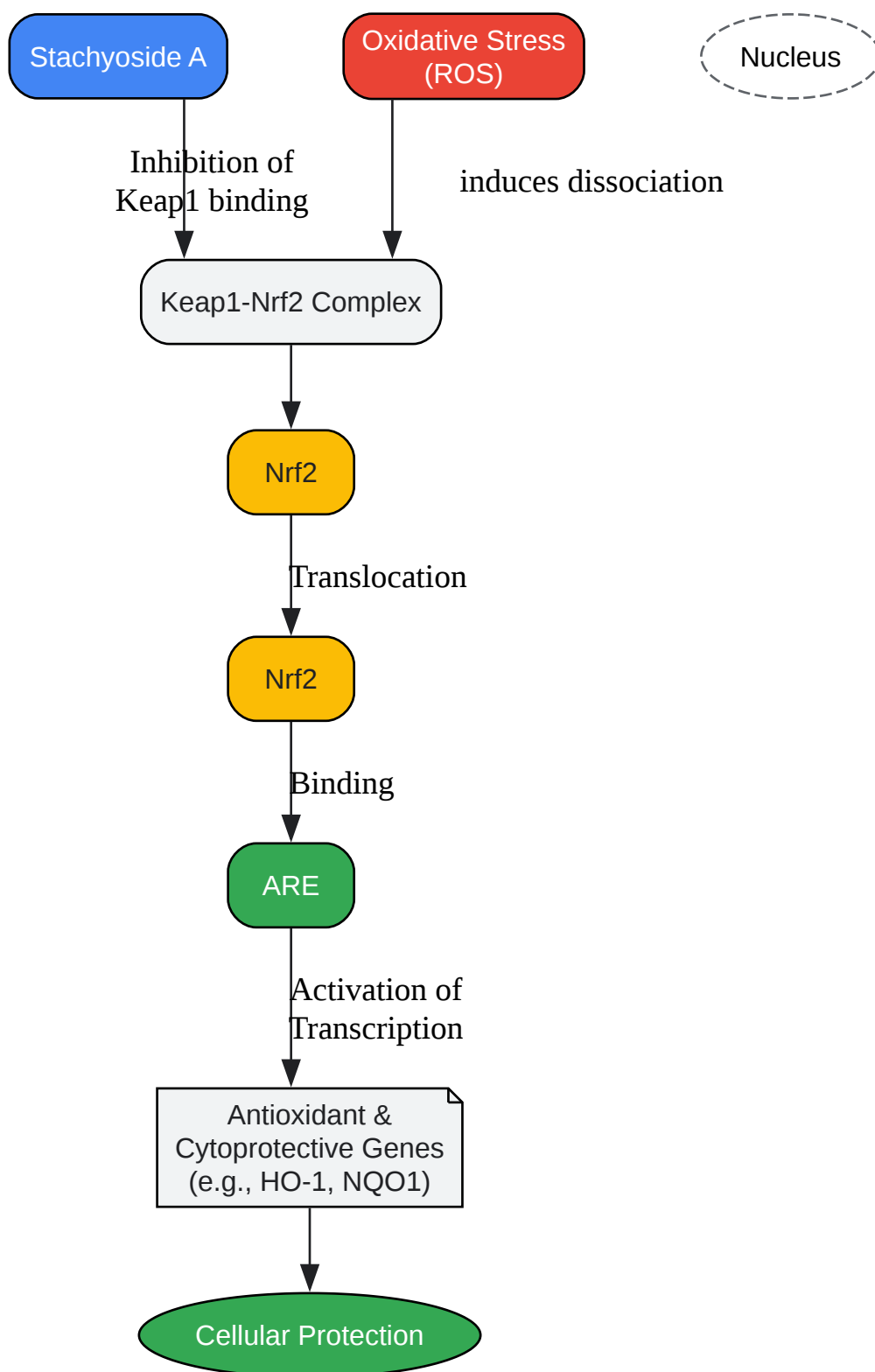
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Collision Energy (for MS/MS): 20-40 eV

Data Analysis:

- Identify the deprotonated molecule $[M-H]^-$ in the full scan MS spectrum.
- Perform MS/MS fragmentation to obtain characteristic product ions, which can confirm the structure by showing the loss of sugar moieties and fragmentation of the aglycone.

Workflow for LC-MS Identification:





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